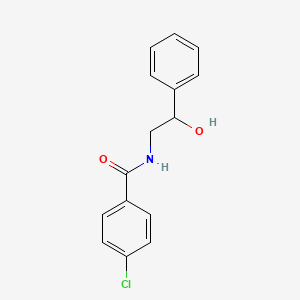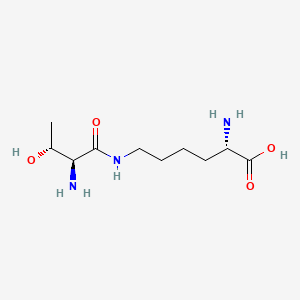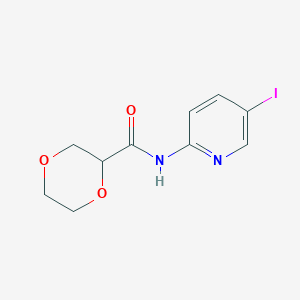
N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom attached to the pyridine ring and a dioxane ring fused with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide typically involves the iodination of a pyridine derivative followed by the formation of the dioxane ring and the introduction of the carboxamide group. One common method involves the use of 5-iodopyridine as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on optimizing the efficiency and cost-effectiveness of the process. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The iodine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide involves its interaction with specific molecular targets and pathways. The iodine atom and the dioxane ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-iodopyridin-2-yl)acetamide: This compound shares the pyridine and iodine moieties but lacks the dioxane ring and carboxamide group.
N-(5-iodopyridin-2-yl)-2,2-dimethylpropanamide: Similar to N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide but with a different amide group and no dioxane ring.
Uniqueness
This compound is unique due to the presence of the dioxane ring fused with the carboxamide group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, solubility, and reactivity compared to similar compounds .
Properties
Molecular Formula |
C10H11IN2O3 |
|---|---|
Molecular Weight |
334.11 g/mol |
IUPAC Name |
N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide |
InChI |
InChI=1S/C10H11IN2O3/c11-7-1-2-9(12-5-7)13-10(14)8-6-15-3-4-16-8/h1-2,5,8H,3-4,6H2,(H,12,13,14) |
InChI Key |
XTRBRRTUARWPQA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)C(=O)NC2=NC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


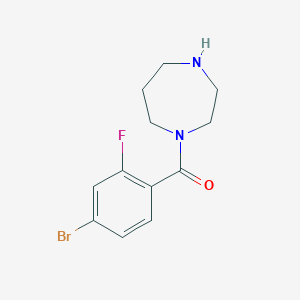
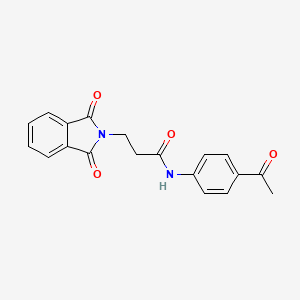

![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14917705.png)
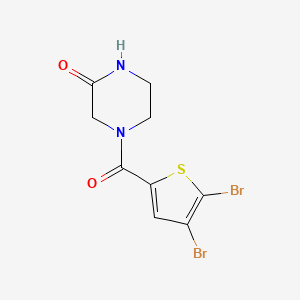

![N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14917730.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14917731.png)
![(3AR,7aR)-1,3-bis(4-methoxybenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14917745.png)
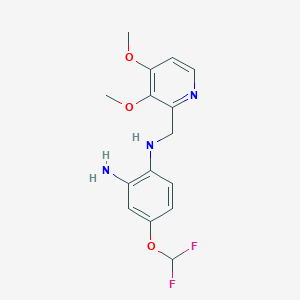
![(2'-(Dimethyl(phenyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14917756.png)
